Diethylphosphonoacetate
Description
Diethylphosphonoacetate (CAS: 1067-74-9) is a phosphonate ester with the molecular formula C₇H₁₅O₅P and a molecular weight of 210.166 g/mol . It is widely utilized in organic synthesis, particularly in Wittig-Horner reactions, to generate α,β-unsaturated esters and ketones via olefination of aldehydes . Its structure features a phosphonate group (PO(OR)₂) adjacent to an ester moiety, enabling nucleophilic reactivity at the α-carbon. The compound is commercially available (e.g., 95% purity from Alfa Aesar) and can be synthesized by reacting bromoacetate derivatives with triethylphosphite under solvent-free conditions . Applications span pharmaceuticals (e.g., pyrotinib maleate synthesis ), agrochemicals, and materials science.
Properties
Molecular Formula |
C6H12O5P- |
|---|---|
Molecular Weight |
195.13 g/mol |
IUPAC Name |
2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C6H13O5P/c1-3-10-12(9,11-4-2)5-6(7)8/h3-5H2,1-2H3,(H,7,8)/p-1 |
InChI Key |
DVQMPWOLBFKUMM-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(CC(=O)[O-])OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
A comparative analysis of key phosphonoacetate derivatives is summarized in Table 1.
Stability and Handling
- This compound is moisture-sensitive but stable under inert storage. In contrast, disodium phosphonoacetate is hygroscopic and requires anhydrous handling .
- Ethyl (diphenylphosphoryl)acetate demonstrates superior thermal stability due to aromatic substituents, enabling high-temperature reactions .
Research Findings and Case Studies
- Pharmaceutical Synthesis: this compound was critical in synthesizing pyrotinib maleate, an EGFR inhibitor, via a Wittig reaction with aldehyde intermediates .
- Comparative Reactivity: In reactions with 1,2,3-indantrione, this compound formed stable olefins, whereas diethyl(cyanomethyl)phosphonate required two equivalents for complete conversion .
- Steric Effects: tert-Butyl this compound showed slower reaction rates compared to methyl or ethyl derivatives in TiCl₄-mediated couplings, highlighting the impact of steric bulk .
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